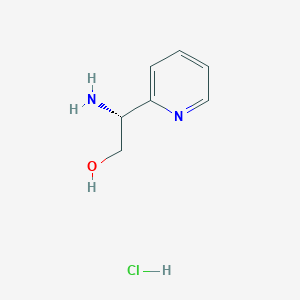

(R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride

Description

Significance of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral amino alcohols are organic compounds containing both an amino group and a hydroxyl group, with at least one stereocenter. Their significance in asymmetric synthesis, the selective synthesis of one enantiomer of a chiral molecule, is multifaceted. They are frequently employed as chiral auxiliaries, temporary chiral components that guide a chemical reaction to produce a desired stereoisomer. Furthermore, they serve as crucial building blocks for the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products. The presence of both a basic amino group and an acidic hydroxyl group allows for diverse chemical modifications and interactions, making them versatile synthons in the construction of complex molecular architectures.

The Role of Pyridine (B92270) Scaffolds in Molecular Design

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in medicinal chemistry and materials science. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity to coordinate with metal ions, make it a privileged structure in drug design. The incorporation of a pyridine moiety can enhance a molecule's solubility, metabolic stability, and ability to interact with biological targets. Consequently, pyridine derivatives are found in a vast number of pharmaceuticals, agrochemicals, and functional materials.

Overview of (R)-2-Amino-2-(pyridin-2-yl)ethanol Hydrochloride as a Key Chiral Building Block

This compound is a chiral compound that strategically combines the key features of both a chiral amino alcohol and a pyridine derivative. This unique combination makes it a highly valuable chiral building block for the synthesis of more complex, stereochemically defined molecules. The "(R)" designation specifies the absolute configuration at the stereocenter, ensuring that synthetic routes employing this building block proceed with a high degree of stereocontrol. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various reaction conditions.

| Property | Value |

| Chemical Formula | C₇H₁₁ClN₂O |

| Molecular Weight | 174.63 g/mol |

| CAS Number | 1391592-02-1 (for the (S)-enantiomer hydrochloride) |

| Appearance | Solid |

Scope and Objectives of Academic Research on the Compound

Academic research on (R)-2-Amino-2-(pyridin-2-yl)ethanol and its derivatives is primarily focused on leveraging its unique structural features for applications in asymmetric catalysis and medicinal chemistry. The key objectives of this research include:

Development of Novel Chiral Ligands: The amino and hydroxyl groups, in conjunction with the pyridine nitrogen, provide three potential coordination sites for metal ions. This makes the compound an excellent candidate for the synthesis of novel chiral ligands for asymmetric catalysis. Researchers aim to design and synthesize metal complexes that can catalyze a variety of organic transformations with high enantioselectivity.

Synthesis of Biologically Active Molecules: The pyridine and chiral amino alcohol moieties are present in numerous pharmaceuticals. Therefore, a significant area of research involves using this compound as a starting material or key intermediate in the synthesis of new drug candidates. This includes the development of novel compounds with potential applications in treating neurological disorders and other diseases. chemimpex.com

Exploration of New Synthetic Methodologies: The development of efficient and stereoselective methods for the synthesis of (R)-2-Amino-2-(pyridin-2-yl)ethanol itself is an ongoing area of research. This includes enzymatic resolutions and asymmetric synthesis approaches to obtain the enantiomerically pure compound.

Detailed research findings have shown that related chiral pyridine-aminophosphine ligands can be successfully applied in iridium-catalyzed asymmetric hydrogenation of challenging substrates, achieving excellent enantio- and diastereoselectivity. rsc.org This highlights the potential of (R)-2-Amino-2-(pyridin-2-yl)ethanol-derived ligands in similar catalytic systems.

The synthesis of related 2-aminopyridine compounds has been explored through various methods, including the Chichibabin reaction and multi-step sequences involving oxidation, nitration, and reduction of pyridine derivatives. google.comwikipedia.org While a specific, detailed synthesis of this compound is not extensively documented in the available literature, the general strategies for preparing chiral amino alcohols and aminopyridines provide a roadmap for its production. These methods often involve either the resolution of a racemic mixture or an asymmetric synthesis from a prochiral precursor.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-2-pyridin-2-ylethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c8-6(5-10)7-3-1-2-4-9-7;/h1-4,6,10H,5,8H2;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEYKSBZCYPJCO-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereoselective Synthesis of R 2 Amino 2 Pyridin 2 Yl Ethanol Hydrochloride and Its Precursors

Classical and Contemporary Approaches to α-Amino Alcohol Synthesis

The synthesis of α-amino alcohols is a cornerstone of organic chemistry, with applications ranging from pharmaceutical intermediates to chiral ligands. The primary challenge lies in the stereocontrolled formation of the vicinal amino and hydroxyl groups.

Strategies for Installing the Chiral Center

The creation of the stereocenter in α-amino alcohols can be achieved through several strategic approaches. A common method involves the asymmetric reduction of α-amino ketones or corresponding imines. Another powerful strategy is the use of chiral auxiliaries, which guide the stereochemical outcome of a reaction and are subsequently removed. Furthermore, the resolution of a racemic mixture of the amino alcohol can be employed to isolate the desired enantiomer. For pyridyl-substituted amino alcohols, enzymatic resolutions have proven to be effective. For instance, lipase-catalyzed asymmetric acetylation of racemic 1-(2-pyridyl)ethanols can yield the (R)-acetate and the unreacted (S)-alcohol with high enantiomeric purity.

Amination and Reduction Pathways

A prevalent pathway to α-amino alcohols involves the initial formation of an α-amino ketone, followed by a stereoselective reduction of the ketone functionality. The direct asymmetric reductive amination of a corresponding ketone, such as 2-acetylpyridine, offers a more atom-economical route. This approach simultaneously forms the C-N bond and the chiral center. For example, the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines has been achieved with high enantioselectivity using a ruthenium catalyst with a chiral BINAP ligand.

Enantioselective Synthesis of (R)-2-Amino-2-(pyridin-2-yl)ethanol

The enantioselective synthesis of (R)-2-Amino-2-(pyridin-2-yl)ethanol can be approached through several modern synthetic methods that ensure high stereochemical control.

Asymmetric Reduction Techniques

Asymmetric reduction of a suitable prochiral ketone precursor, 2-amino-1-(pyridin-2-yl)ethanone, is a primary strategy. A variety of transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, have been developed for the asymmetric hydrogenation and transfer hydrogenation of ketones. For instance, rhodium complexes with chiral ligands like BINAPINE have been used for the asymmetric hydrogenation of 2-pyridine ketones, achieving excellent enantioselectivities (up to 99% ee) under mild conditions.

Asymmetric transfer hydrogenation (ATH) offers a practical alternative, often utilizing isopropanol as the hydrogen source. Ruthenium catalysts complexed with chiral diamine ligands, such as those derived from Ts-DPEN, are highly effective for the ATH of aromatic ketones.

Below is a table summarizing various catalytic systems applicable to the asymmetric reduction of 2-acetylpyridine, a close precursor to the target compound's backbone.

| Catalyst System | Ligand | Substrate | Product | Enantiomeric Excess (ee) |

| [Rh(COD)Binapine]BF4 | Binapine | 2-Acetylpyridine | (R)-1-(pyridin-2-yl)ethanol | Up to 99% |

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | (S,S)-Ts-DPEN | Acetophenone | (R)-1-Phenylethanol | Up to 98% |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries provide a robust method for stereocontrol in the synthesis of α-amino alcohols. Evans oxazolidinones are a prominent class of chiral auxiliaries that can be used to direct alkylation and aldol (B89426) reactions with high diastereoselectivity. santiago-lab.com

A general synthetic sequence would involve the acylation of a chiral oxazolidinone, followed by a diastereoselective reaction to introduce the pyridyl group, and finally, the removal of the auxiliary to yield the chiral amino alcohol. The choice of the chiral auxiliary dictates the stereochemistry of the final product. For example, oxazolidinones derived from (S)-valinol can be used to synthesize (R)-configured products.

The following table outlines the general steps in a chiral auxiliary-mediated synthesis.

| Step | Description | Reagents | Key Outcome |

| 1 | Acylation of Chiral Auxiliary | Chiral oxazolidinone, n-BuLi, Acyl chloride | Formation of a chiral imide |

| 2 | Diastereoselective Reaction | Lewis acid (e.g., TiCl4), Pyridyl nucleophile | Formation of the C-C bond with high diastereoselectivity |

| 3 | Auxiliary Removal | LiOH, H2O2 | Cleavage of the auxiliary to yield the chiral amino alcohol |

Asymmetric Catalysis in C-N and C-C Bond Formation Relevant to the Compound

Modern asymmetric catalysis offers powerful tools for the direct formation of the chiral C-N bond. Asymmetric hydroamination and related reactions can, in principle, be applied to suitable alkene precursors. However, for the synthesis of the target compound, the most relevant catalytic methods focus on the asymmetric reduction of imines or the reductive amination of ketones.

The iridium-catalyzed asymmetric hydrogenation of N-protected α-imino esters is a well-established method for the synthesis of α-amino acids. A similar strategy could be envisioned for the synthesis of (R)-2-Amino-2-(pyridin-2-yl)ethanol, starting from a corresponding pyridyl-substituted α-keto ester or imine.

Multicomponent Reactions and Convergent Synthesis Strategies

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. While a specific one-pot multicomponent reaction for the direct synthesis of (R)-2-Amino-2-(pyridin-2-yl)ethanol has not been extensively reported, related strategies for the synthesis of functionalized pyridines are well-documented. For instance, a microwave-assisted one-pot cyclization/Suzuki coupling approach has been utilized for the rapid and efficient synthesis of various 2,6-disubstituted-3-amino-imidazopyridines, demonstrating the potential of MCRs in constructing complex pyridine-containing scaffolds. rsc.org

Convergent synthesis, where different fragments of a target molecule are synthesized separately and then joined, provides a powerful strategy for the efficient construction of chiral molecules. In the context of (R)-2-Amino-2-(pyridin-2-yl)ethanol, a convergent approach could involve the synthesis of a chiral amino component and a pyridyl component, followed by their coupling. For example, the synthesis of imidazo[1,2-a]pyridines has been achieved through a three-component reaction of 2-aminopyridines, aldehydes, and alkynes, showcasing a convergent assembly of a pyridine-based heterocyclic system. nih.gov

A chromium-catalyzed asymmetric cross-coupling of aldehydes and imines has been developed for the modular synthesis of high-value chiral β-amino alcohols. wikipedia.org This methodology, which starts from readily available materials, could potentially be adapted for the synthesis of (R)-2-Amino-2-(pyridin-2-yl)ethanol by employing pyridine-2-carboxaldehyde as a key starting material. The reaction between 2-[(2-aminoethyl)amino]ethanol and pyridine-2-carbaldehyde, for instance, affords a mixture of products that can be further complexed with metal ions, indicating the reactivity of the pyridine (B92270) aldehyde in forming amino alcohol-like structures. nih.gov

Green Chemistry and Sustainable Synthetic Routes

Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. This section explores sustainable approaches for the synthesis of (R)-2-Amino-2-(pyridin-2-yl)ethanol and related chiral amino alcohols.

Solvent-free reactions and the use of aqueous media are central tenets of green chemistry. For the synthesis of pyridine derivatives, multicomponent reactions have been successfully carried out under solvent-free conditions. For example, the synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives has been achieved in good yields under fusion conditions without the need for a solvent or catalyst. scispace.com While not directly applied to the target molecule, this demonstrates the feasibility of solvent-free approaches for pyridine ring formation.

The use of aqueous ethanol (B145695) as a green solvent has been demonstrated in the microwave-assisted multicomponent synthesis of spiro heterocycles, including those with pyridine moieties. nih.gov This approach offers advantages such as operational simplicity and reduced environmental impact. The synthesis of pyridine-2-ethanol derivatives has also been reported in the presence of ion-exchanged water, highlighting the potential for aqueous-based syntheses of pyridine-containing alcohols.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. mdpi.com The synthesis of various pyridine derivatives has been successfully achieved using microwave irradiation, often leading to shorter reaction times and higher yields compared to conventional heating. mdpi.comsemanticscholar.org For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives through a one-pot multi-component reaction was significantly more efficient under microwave irradiation. mdpi.com This technique could potentially be applied to the key steps in the synthesis of (R)-2-Amino-2-(pyridin-2-yl)ethanol, such as the reduction of a precursor ketone or the formation of an intermediate imine.

| Reaction Type | Substrates | Conditions | Time | Yield (%) | Reference |

| Dihydro-β-ionol Synthesis | Dihydro-β-ionone, Sodium borohydride | Microwave, 60 °C, Ethanol | 10 min | - | mdpi.com |

| Dihydrospiro[indeno[1,2-b]pyridine] Synthesis | Substituted amines, Isatins, Malononitrile, Indane-1,3-dione | Microwave, 60 °C, Aqueous ethanol | - | - | nih.gov |

| Pyrazolo[3,4-b]pyridine Synthesis | 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, Aldehydes, α-keto-nitriles | Microwave, Acetic acid | Shorter than conventional | Higher than conventional | mdpi.com |

Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, improved reproducibility, and ease of scalability. nih.gov Continuous-flow systems have been successfully employed for the synthesis of chiral active pharmaceutical ingredients and their intermediates. nih.govmdpi.com For example, the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, a related pyridine-containing amino alcohol, has been studied in a continuous-flow microreactor, demonstrating significantly higher productivity compared to batch processing. researchgate.netresearchgate.net The application of flow chemistry to the asymmetric reduction of a suitable precursor ketone could provide an efficient and scalable route to (R)-2-Amino-2-(pyridin-2-yl)ethanol.

| Compound | Process | Conditions | Productivity/Yield | Reference |

| 2-[methyl(pyridin-2-yl)amino]ethanol | Continuous-flow microreactor | 160 °C | Equivalent to >5 batch reactors at 120 °C | researchgate.net |

| Chiral γ-amino acid derivatives | Sequential flow | - | Quantitative | uc.pt |

| Pyrrole derivatives | Paal-Knorr synthesis in flow | Acetic acid catalyst | 3.7 g/h, 93% yield | uc.pt |

Derivatization from Readily Available Pyridine Precursors

A common and practical approach to the synthesis of (R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride involves the stereoselective modification of readily available pyridine precursors, such as 2-acetylpyridine or pyridine-2-carboxaldehyde.

A key strategy is the asymmetric reduction of 2-acetylpyridine to the corresponding chiral alcohol, (R)-1-(pyridin-2-yl)ethanol. This can be achieved through various catalytic methods, including asymmetric hydrogenation and transfer hydrogenation. d-nb.infowikipedia.org For instance, rhodium complexes with chiral ligands like Binapine have been shown to catalyze the asymmetric hydrogenation of 2-pyridine ketones with excellent enantioselectivities (up to 99% ee) under mild conditions. acs.org Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation using chiral diamine ligands is another effective method. sigmaaldrich.com

Once the chiral alcohol is obtained, it can be converted to the target amino alcohol. A common route involves the conversion of the hydroxyl group to a leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with an amino group equivalent (e.g., azide followed by reduction, or direct amination).

Alternatively, a highly enantioselective direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines has been reported. nih.gov Using ammonium trifluoroacetate as the nitrogen source and a chiral Ru(OAc)2{(S)-binap} catalyst, various chiral primary amines were prepared with excellent enantioselectivity. nih.gov This method offers a more direct route to the desired amino functionality.

Another important precursor is pyridine-2-carboxaldehyde. This can be converted to an imine by reaction with a chiral amine or ammonia, followed by a stereoselective reduction or addition of a nucleophile. The synthesis of imines from aldehydes and ketones derived from quinolinic acid has been described, highlighting the general feasibility of this approach. redalyc.org The reaction of pyridine-2-carboxaldehyde with 2-[(2-aminoethyl)amino]ethanol demonstrates the formation of imine-containing products. nih.gov

| Precursor | Reaction | Catalyst/Reagent | Enantioselectivity (ee) | Reference |

| 2-Acetylpyridine | Asymmetric Hydrogenation | [Rh(COD)Binapine]BF4 | up to 99% | acs.org |

| 2-Acetyl-6-substituted pyridines | Direct Asymmetric Reductive Amination | Ru(OAc)2{(S)-binap} / Ammonium trifluoroacetate | 94.6% to >99.9% | nih.gov |

| Aryl Ketones | Asymmetric Transfer Hydrogenation | Ruthenium complex with chiral diamine ligand | Good to excellent | sigmaaldrich.com |

Advanced Spectroscopic and Structural Elucidation of R 2 Amino 2 Pyridin 2 Yl Ethanol Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete bonding framework and deduce the spatial arrangement of atoms.

High-Resolution 1D NMR (¹H, ¹³C) for Backbone and Side Chain Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the initial and fundamental information about the molecular structure. Each unique proton and carbon atom in the molecule gives rise to a distinct signal (resonance) in the spectrum, whose chemical shift (δ, in ppm) is indicative of its electronic environment.

For (R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the ethanolamine backbone. The aromatic protons of the pyridine ring typically resonate in the downfield region (δ 7.0-8.5 ppm). The protons of the ethanolamine moiety—the methine proton (CH), the methylene protons (CH₂), the amine (NH₂), and hydroxyl (OH) protons—will appear in the upfield region. The exact chemical shifts can be influenced by the solvent and the protonation state of the amine and pyridine nitrogen.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The pyridine ring carbons are expected in the δ 120-160 ppm range, while the carbons of the ethanolamine backbone (CH and CH₂OH) will appear further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Remarks |

|---|---|---|---|

| Py-C2 | - | ~158-160 | Quaternary carbon, attached to the chiral center. |

| Py-C3 | ~7.5-7.7 | ~122-124 | Doublet of doublets (dd) |

| Py-C4 | ~7.8-8.0 | ~137-139 | Triplet of doublets (td) |

| Py-C5 | ~7.3-7.5 | ~123-125 | Triplet (t) or Doublet of doublets (dd) |

| Py-C6 | ~8.5-8.7 | ~148-150 | Doublet (d) |

| CH-NH₂ | ~4.5-4.8 | ~58-62 | Triplet (t) or Doublet of doublets (dd) |

| CH₂-OH | ~3.8-4.2 | ~65-68 | Multiplet (m) |

| NH₂ | Broad singlet | - | Exchangeable with D₂O |

| OH | Broad singlet | - | Exchangeable with D₂O |

Note: Predicted values are based on data for structurally similar compounds such as 2-aminopyridine and phenylglycinol. Actual values may vary based on solvent and experimental conditions. chemicalbook.comspectrabase.comchemicalbook.comresearchgate.net

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D spectra by revealing correlations between different nuclei. wikipedia.orgcreative-biostructure.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would show correlations between adjacent protons on the pyridine ring (e.g., H3-H4, H4-H5, H5-H6) and within the ethanolamine backbone (CH-CH₂). emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of carbon resonances based on the already assigned proton signals. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the pyridine ring and the ethanolamine side chain. For example, a correlation would be expected between the methine proton (CH-NH₂) and the C2 and C3 carbons of the pyridine ring. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orglibretexts.org This is particularly valuable for confirming stereochemistry. In a rigid conformation, the methine proton (CH-NH₂) would show a NOE correlation to the H3 proton of the pyridine ring, helping to define the molecule's preferred conformation in solution. researchgate.netacdlabs.com

Table 2: Expected Key 2D NMR Correlations

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | Py-H3 ↔ Py-H4, Py-H4 ↔ Py-H5, etc. CH-NH₂ ↔ CH₂-OH | Confirms proton-proton coupling networks within the pyridine ring and the ethanolamine side chain. |

| HSQC | Py-H3 ↔ Py-C3, Py-H4 ↔ Py-C4, etc. CH-NH₂ ↔ CH-NH₂ CH₂-OH ↔ CH₂-OH | Assigns carbon signals based on direct one-bond C-H connections. |

| HMBC | CH-NH₂ ↔ Py-C2, Py-C3 Py-H3 ↔ Py-C2, Py-C5 | Establishes the connectivity between the side chain and the pyridine ring and confirms carbon assignments. |

| NOESY | CH-NH₂ ↔ Py-H3 CH₂-OH ↔ Py-H3 | Provides through-space correlations to determine conformation and relative stereochemistry. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. nih.gov

The FT-IR and FT-Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its functional groups. The O-H and N-H stretching vibrations are expected to appear as broad bands in the 3200-3500 cm⁻¹ region, indicative of hydrogen bonding. arxiv.org Aromatic C-H stretching vibrations of the pyridine ring will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1650 cm⁻¹ region. The C-O stretching of the alcohol will produce a strong band around 1050-1150 cm⁻¹.

The presence of hydrogen bonding, both intramolecular (between the OH and NH₂ groups) and intermolecular, significantly influences the position and shape of the O-H and N-H bands, often causing them to broaden and shift to lower frequencies (red-shift). arxiv.orgoptica.orgarxiv.orgnih.gov

Table 3: Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Remarks |

|---|---|---|---|

| O-H, N-H stretching | 3200 - 3500 | FT-IR, FT-Raman | Broad bands due to hydrogen bonding. |

| Aromatic C-H stretching | 3000 - 3100 | FT-IR, FT-Raman | Characteristic of the pyridine ring. |

| Aliphatic C-H stretching | 2850 - 3000 | FT-IR, FT-Raman | From the ethanolamine backbone. |

| NH₂ scissoring | 1600 - 1650 | FT-IR | Confirms the presence of the primary amine. |

| Pyridine ring (C=C, C=N) stretching | 1400 - 1620 | FT-IR, FT-Raman | A series of sharp bands. |

| C-O stretching | 1050 - 1150 | FT-IR | Strong absorption for the primary alcohol. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amino alcohols, often yielding the protonated molecular ion [M+H]⁺.

For this compound (C₇H₁₁ClN₂O), the free base has a molecular formula of C₇H₁₀N₂O and a monoisotopic mass of 138.0793 Da. In positive ion ESI-MS, the most prominent ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 139.0866.

Tandem mass spectrometry (MS/MS) involves inducing fragmentation of the parent ion to generate smaller fragment ions. The fragmentation pattern provides valuable structural information. For this molecule, characteristic fragmentation pathways would likely include:

Loss of water (H₂O): A common fragmentation for alcohols, leading to a fragment at m/z ~121.

Loss of ammonia (NH₃): A typical loss from primary amines, resulting in a fragment at m/z ~122.

Cleavage of the C-C bond between the chiral carbon and the CH₂OH group, leading to the formation of a pyridyl-methaniminium ion at m/z ~107. This is often a very stable and abundant fragment for such structures.

Table 4: Predicted ESI-MS Fragments

| m/z (Predicted) | Ion Formula | Description |

|---|---|---|

| 139.0866 | [C₇H₁₁N₂O]⁺ | Protonated molecular ion [M+H]⁺ |

| 122.0815 | [C₇H₁₀NO]⁺ | Loss of ammonia [M+H - NH₃]⁺ |

| 121.0733 | [C₇H₉N₂]⁺ | Loss of water [M+H - H₂O]⁺ |

| 107.0600 | [C₆H₇N₂]⁺ | Benzylic-type cleavage, loss of CH₂OH |

| 79.0422 | [C₅H₅N+H]⁺ | Protonated pyridine fragment after side-chain cleavage |

Note: Fragmentation analysis is based on typical behavior of amino alcohols and pyridine-containing compounds. nih.govmassbank.eu

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While NMR and MS can define the connectivity and suggest the conformation of a molecule, X-ray crystallography provides the unambiguous determination of its three-dimensional structure in the solid state, including its absolute configuration. wikipedia.org For a chiral molecule, this technique is the gold standard for assigning the R or S configuration at a stereocenter. nih.govpurechemistry.org

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield a detailed structural model. This model would provide precise measurements of:

Bond lengths and angles: Confirming the expected molecular geometry.

Torsional angles: Defining the conformation of the molecule in the crystal lattice.

Absolute configuration: By using anomalous dispersion effects (the Bijvoet method), the analysis can definitively distinguish between the R and S enantiomers, confirming the (R) configuration at the chiral center. wikipedia.org

Intermolecular interactions: The crystal packing would reveal the network of hydrogen bonds involving the hydroxyl, amino, and hydrochloride chloride ion, as well as potential π-π stacking interactions between pyridine rings.

The crystallographic data would be reported with parameters such as the crystal system, space group, and unit cell dimensions, providing a complete picture of the solid-state architecture.

Chiroptical Properties and Circular Dichroism (CD) Spectroscopy

Chiral molecules interact differently with left- and right-circularly polarized light, a property known as circular dichroism (CD). CD spectroscopy measures this differential absorption and is a powerful technique for studying the stereochemistry of chiral molecules in solution. nih.govacs.org

The CD spectrum of this compound would be characterized by Cotton effects (positive or negative CD bands) in the regions where the pyridine chromophore absorbs light (typically in the UV region, ~200-280 nm). The sign and intensity of these Cotton effects are directly related to the absolute configuration of the chiral center and the molecule's conformation. nih.govrsc.org

The spectrum of the (R)-enantiomer will be a mirror image of the spectrum of its (S)-enantiomer. Therefore, CD spectroscopy can be used to:

Confirm the absolute configuration of a sample by comparing its spectrum to a known standard or to theoretical calculations.

Determine the enantiomeric purity of a sample.

Study conformational changes in solution, as the CD spectrum is highly sensitive to the spatial arrangement of the chromophore relative to the chiral center. rsc.org

The interaction of the chiral center with the π-electron system of the pyridine ring is expected to induce a measurable CD signal, making this technique highly suitable for the stereochemical analysis of this compound and its derivatives. nih.govacs.org

Applications of R 2 Amino 2 Pyridin 2 Yl Ethanol Hydrochloride in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands from (R)-2-Amino-2-(pyridin-2-yl)ethanol Hydrochloride

The strategic design and synthesis of chiral ligands are central to the advancement of asymmetric catalysis. The molecular architecture of this compound provides a robust scaffold for the development of ligands with tunable steric and electronic properties.

The pyridine (B92270) and amino alcohol moieties within the parent compound are key to its utility. The pyridine ring offers a nitrogen atom for metal coordination, a feature common in many successful catalyst systems. The amino alcohol functionality provides two additional coordination sites, the amino nitrogen and the hydroxyl oxygen, allowing for the formation of stable chelate rings with a metal center. The synthesis of these ligands often involves straightforward chemical modifications of the amino and hydroxyl groups to modulate the ligand's properties. For instance, the amino group can be acylated, alkylated, or incorporated into larger heterocyclic structures, while the hydroxyl group can be etherified or esterified. These modifications influence the ligand's solubility, steric bulk, and the electronic environment of the resulting metal complex, thereby impacting its catalytic activity and selectivity. Chiral 1,2-amino alcohols are recognized as privileged scaffolds with significant applications as both drug candidates and chiral ligands. nih.gov

The development of bidentate and multidentate ligand systems from this compound has significantly expanded its applications in asymmetric catalysis. Bidentate ligands, which bind to a metal center through two donor atoms, are readily accessible by modifying either the amino or hydroxyl group. For example, reaction of the amino group can introduce a second coordinating moiety, leading to N,N'- or N,O-bidentate ligands.

Multidentate ligands, which offer three or more coordination sites, can create more rigid and well-defined coordination spheres around the metal center. This increased rigidity often translates to higher enantioselectivity in catalytic reactions. A common strategy to synthesize tridentate ligands from this scaffold involves the functionalization of both the amino and hydroxyl groups, introducing additional donor atoms. For example, the amino group can be reacted to introduce another pyridine ring, while the hydroxyl group is modified to contain a phosphine (B1218219) or other donor group. This approach allows for the creation of ligands with a diverse range of coordination environments (e.g., N,N,O or N,O,P), which is crucial for optimizing catalyst performance for specific reactions. The self-assembly of discrete, nanoscopic 3-D cages using flexible bidentate pyridine and chiral ligands has been demonstrated, showcasing the versatility of these building blocks in supramolecular chemistry. nih.gov

To further fine-tune the electronic and steric properties of the resulting metal catalysts, phosphine groups are often incorporated into the ligand structure. Phosphines are excellent sigma-donors and their electronic properties can be systematically varied by changing the substituents on the phosphorus atom. The introduction of a phosphine moiety, typically by reacting the amino or hydroxyl group with a phosphine-containing electrophile, can lead to highly effective P,N or P,O-bidentate and P,N,O-tridentate ligands.

These phosphine-containing ligands have proven to be particularly effective in a range of catalytic transformations, including hydrogenation, hydroformylation, and C-C bond-forming reactions. The combination of the "hard" nitrogen and oxygen donors from the original amino alcohol scaffold with the "soft" phosphorus donor provides a unique electronic environment at the metal center, which can lead to enhanced catalytic activity and selectivity. Beyond phosphines, other donor atoms such as sulfur or arsenic can also be incorporated to create ligands with different electronic and coordinating properties, further expanding the catalytic scope of complexes derived from this compound. Ruthenium complexes featuring cooperative phosphine-pyridine-iminophosphorane (PNN) ligands have been synthesized and shown to be catalytically active. rsc.org

Metal Complexation Studies for Catalytic Applications

The formation of well-defined metal complexes is a prerequisite for the application of chiral ligands in asymmetric catalysis. The coordination chemistry of ligands derived from this compound with various transition metals has been extensively studied to understand the structure-activity relationships that govern their catalytic performance.

Ligands derived from this compound have been shown to coordinate with a wide range of transition metals, with Cu(II), Zn, Ru, and Ir being among the most studied for catalytic applications.

Copper (II): Copper(II) complexes with pyridine-based alcohol ligands have been synthesized and structurally characterized. These complexes often exhibit interesting magnetic properties and have been explored as catalysts in various oxidation reactions. researchgate.net The coordination geometry around the Cu(II) center is typically distorted square planar or square pyramidal, influenced by the denticity and steric bulk of the ligand. mdpi.comacs.orgnih.gov

Zinc: Zinc complexes with pyridine-based ligands have been investigated for their structural diversity and catalytic potential. nih.govmdpi.comias.ac.inacs.org Depending on the ligand and reaction conditions, mononuclear or dinuclear complexes can be formed. acs.org The coordination geometry around the zinc center is often tetrahedral or distorted trigonal bipyramidal. nih.gov

Ruthenium: Ruthenium complexes bearing pyridine-alkoxide and pyridine-phosphine ligands have been synthesized and shown to be effective catalysts for a variety of transformations, including alcohol oxidation and transfer hydrogenation. researchgate.netrsc.orgacs.orgfrontiersin.org The coordination of the ligand to the ruthenium center can lead to the formation of stable, well-defined complexes with octahedral or piano-stool geometries. acs.orgmdpi.com

Iridium: Iridium complexes featuring pyridine-based ligands have emerged as powerful catalysts for a range of reactions, including C-H activation and dehydrogenative coupling. nih.govmdpi.comacs.org The robust nature of the iridium-ligand bond often leads to highly stable and active catalysts. The coordination environment around the iridium center is typically octahedral. mdpi.com

Table of Metal Complexation Studies

| Metal | Typical Coordination Geometry | Catalytic Applications |

|---|---|---|

| Cu(II) | Distorted Square Planar, Square Pyramidal | Oxidation Reactions |

| Zn | Tetrahedral, Distorted Trigonal Bipyramidal | Lewis Acid Catalysis |

| Ru | Octahedral, Piano-Stool | Alcohol Oxidation, Transfer Hydrogenation |

| Ir | Octahedral | C-H Activation, Dehydrogenative Coupling |

The (R)-stereochemistry of the parent amino alcohol is a critical feature that is transferred to the resulting chiral ligands and, subsequently, to the metal complexes. The fixed stereochemistry of the ligand imposes a specific spatial arrangement of the donor atoms, which in turn dictates the coordination geometry of the metal complex. This control over the three-dimensional structure of the catalyst's active site is the fundamental principle of asymmetric catalysis.

The chiral environment created by the ligand around the metal center is responsible for differentiating between the two enantiomeric transition states of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The rigidity of the ligand backbone, the nature and arrangement of the donor atoms, and the steric bulk of the substituents all play a crucial role in determining the degree of enantioselectivity. X-ray crystallography and other spectroscopic techniques are invaluable tools for elucidating the precise coordination geometry of these chiral metal complexes and for correlating their structural features with their catalytic performance. In many cases, even subtle changes in the ligand structure can have a profound impact on the stereochemical outcome of the catalyzed reaction. The arrangement of ligands around a metal center in a distorted octahedral geometry is a common feature in these complexes. up.ac.za

Enantioselective Catalytic Reactions

Chiral ligands are pivotal in asymmetric catalysis for inducing enantioselectivity in the formation of new stereocenters. The bidentate N,O-ligation capability of (R)-2-amino-2-(pyridin-2-yl)ethanol makes it a candidate for forming stable chiral metal complexes that can effectively control the facial selectivity of various transformations.

Asymmetric Henry Reactions

The Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The development of asymmetric variants of this reaction is of significant interest as the resulting β-nitro alcohols are versatile synthetic intermediates. Typically, chiral metal complexes are employed as catalysts to control the stereochemical outcome.

Although no specific studies detailing the use of this compound as a ligand in asymmetric Henry reactions were identified, related structures have shown promise. For instance, complexes derived from 5-amino-o-ethylpyridine-2-carboximidate have been successfully used as catalysts for the Henry reaction, demonstrating good catalytic activity. The combination of a pyridine ring and an amino group in such ligands facilitates the formation of a chiral environment around the metal center, which is crucial for enantioselective catalysis. It is plausible that a copper(II) complex of (R)-2-amino-2-(pyridin-2-yl)ethanol could catalyze the asymmetric addition of nitromethane (B149229) to aldehydes, as depicted in the following general scheme.

Table 1: Hypothetical Asymmetric Henry Reaction Data This table is illustrative and based on typical results for similar catalytic systems, as no specific data for this compound was found.

| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | 5 | 24 | 85 | 90 |

| 2 | 4-Nitrobenzaldehyde | 5 | 24 | 92 | 95 |

| 3 | 4-Methoxybenzaldehyde | 5 | 36 | 80 | 88 |

| 4 | Cyclohexanecarboxaldehyde | 10 | 48 | 75 | 82 |

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the enantioselective reduction of prochiral ketones, imines, and olefins. Chiral amino alcohols are well-established as effective ligands for ruthenium and rhodium catalysts in these transformations. The ligand's stereochemistry dictates the facial selectivity of hydride delivery to the substrate.

While direct experimental data for this compound in these reactions is not available, its structural similarity to other successful ligands suggests potential efficacy. The pyridyl nitrogen and the amino alcohol moiety can form a stable five-membered chelate ring with a metal center, creating a rigid chiral pocket. This rigidity is often correlated with high enantioselectivity in transfer hydrogenation reactions. For example, chiral β-amino alcohols have been used as ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation of N-phosphinyl ketimines, affording products with good yields and enantiomeric excesses.

Table 2: Representative Data for Asymmetric Transfer Hydrogenation of Acetophenone with Related Chiral Amino Alcohol Ligands This data is provided for context and does not specifically involve this compound.

| Entry | Ligand | Catalyst | Substrate | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | (1S,2R)-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂ | Acetophenone | 95 | 97 |

| 2 | (1R,2S)-Norephedrine | [RuCl₂(p-cymene)]₂ | Acetophenone | 92 | 94 |

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a cornerstone of stereoselective C-C bond formation. Chiral ligands can coordinate to a metal Lewis acid, which then activates the aldehyde component and directs the approach of the enolate nucleophile. The structural features of this compound suggest its potential as a ligand in this context, likely forming a chiral Lewis acid complex with metals such as titanium, zinc, or copper. However, there is no specific literature reporting its use in this capacity.

Other Enantioselective C-C and C-X Bond Forming Reactions

The versatility of chiral pyridyl amino alcohol ligands extends to a range of other enantioselective transformations. These include asymmetric allylic alkylations, Diels-Alder reactions, and Michael additions. In each case, the ligand's role is to create a chiral environment that biases the formation of one enantiomer over the other. The potential of this compound in these areas remains an open field for investigation.

Role as Chiral Auxiliaries in Stoichiometric Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed. While this compound possesses the necessary functional groups (amino and hydroxyl) to be attached to substrates (e.g., to a carboxylic acid to form an amide or an ester), there is no documented use of it as a chiral auxiliary in the scientific literature. The effectiveness of a chiral auxiliary relies on its ability to provide high diastereoselectivity and its facile removal without racemization of the product. The potential of this compound in such a role is yet to be explored.

Computational and Theoretical Investigations of R 2 Amino 2 Pyridin 2 Yl Ethanol Hydrochloride and Its Derivatives

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods for investigating the molecular geometry and electronic distribution of chemical compounds. mdpi.com These calculations are instrumental in analyzing the electronic structure and conformational possibilities of the molecule.

The electronic properties of a molecule are crucial for understanding its reactivity and stability. researchgate.net Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to this analysis. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

In computational studies of similar pyridine-containing heterocyclic compounds, DFT calculations at the B3LYP level of theory are commonly used to determine these energy values. For instance, a study on 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695) found a calculated HOMO-LUMO energy gap of 3.4 eV. mdpi.com For the related compound 2-amino 5-chloropyridine, the HOMO-LUMO energy gap was calculated to be low, which suggests enhanced intramolecular charge transfer. bohrium.com These calculations provide a framework for understanding the charge transfer characteristics within the (R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride molecule.

Table 1: Representative Frontier Molecular Orbital Energies (DFT)

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.623 (example value) researchgate.net | Represents the electron-donating capability of the molecule. |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -0.604 (example value) researchgate.net | Represents the electron-accepting capability of the molecule. |

| Energy Gap (ΔE = ELUMO - EHOMO) | 6.019 (example value) researchgate.net | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net |

The Molecular Electrostatic Potential (MEP) is another critical property derived from DFT calculations. It maps the electrostatic potential onto the electron density surface of the molecule, allowing for the visualization of charge distribution. The MEP is used to identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other species. In studies of related aminopyridine derivatives, MEP analysis helps to prove the presence of intermolecular hydrogen bonds. bohrium.com

Molecules with rotatable bonds can exist in multiple spatial arrangements known as conformations. This compound has two rotatable bonds, suggesting the possibility of various conformers. guidechem.com Conformational analysis aims to identify the most stable conformer (the one with the lowest energy) and to determine the energy barriers between different conformations.

Computational methods, particularly DFT, are employed to perform a systematic scan of the potential energy surface by rotating the dihedral angles of the flexible bonds. For each conformation, the geometry is optimized, and the energy is calculated. The results provide the relative energies of different conformers and the energy barriers for their interconversion. This information is crucial for understanding the molecule's preferred shape in different environments, which in turn influences its biological activity and physical properties.

Mechanistic Studies of Reactions Involving the Compound

Theoretical chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By modeling the reactants, products, intermediates, and transition states, researchers can gain a detailed understanding of reaction mechanisms.

For reactions involving pyridine (B92270) derivatives, DFT calculations have been successfully used to map out the most plausible reaction mechanisms. acs.org For example, in the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, a related compound, DFT results suggested a concerted nucleophilic aromatic substitution reaction mechanism. researchgate.net

This type of study involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS provides critical information about the bond-breaking and bond-forming processes. By calculating the energy profile of the entire reaction, from reactants through transition states to products, the feasibility of a proposed mechanism can be evaluated. acs.orgresearchgate.net These computational models can distinguish between different possible pathways, such as concerted versus stepwise mechanisms, and identify key intermediates. acs.orgresearchgate.net

Beyond elucidating the reaction pathway, computational studies can quantify the thermodynamic and kinetic parameters of a reaction. Thermodynamic properties such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG) determine the spontaneity and equilibrium position of a reaction. Kinetic parameters, primarily the activation energy (Ea), determine the reaction rate.

These parameters can be derived from the calculated energies of the stationary points on the potential energy surface (reactants, products, and transition states). For the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, thermodynamic parameters were determined using the Eyring equation and DFT calculations, showing good agreement with experimental data. researchgate.net The activation energy is calculated as the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction.

Table 2: Representative Kinetic and Thermodynamic Parameters from Computational Studies

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Activation Energy (Ea) | 39.47 kJ·mol-1 (example from a related amine reaction) researchgate.net | The minimum energy required to initiate the reaction; determines the reaction rate. |

| Reaction Enthalpy (ΔRH) | 11.1 ± 0.5 kJ·mol-1 (example from a glycolysis reaction) mdpi.com | The net change in heat during a reaction; indicates if a reaction is exothermic or endothermic. |

| Gibbs Free Energy of Activation (ΔG‡) | 12.1 kcal/mol (example from a pyridine ring-opening reaction) acs.org | The energy barrier that must be overcome for a reaction to occur; directly related to the reaction rate constant. |

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure. bohrium.com DFT and TD-DFT calculations can simulate infrared (IR), Raman, nuclear magnetic resonance (NMR), and UV-Visible spectra.

For related aminopyridine compounds, theoretical vibrational frequencies are often computed using DFT at the B3LYP level. researchgate.net These calculated frequencies are typically scaled to correct for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. bohrium.com The potential energy distribution (PED) analysis is also performed to assign the calculated vibrational wavenumbers to specific vibrational modes of the molecule. bohrium.com

Similarly, Gauge-Independent Atomic Orbital (GIAO) calculations are a standard method for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated shifts are compared to experimental data to aid in the assignment of peaks and confirm the proposed structure. For UV-Visible spectra, TD-DFT calculations are used to determine the electronic transition energies and corresponding absorption wavelengths (λmax), providing insight into the electronic structure and chromophores within the molecule. researchgate.net

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The prediction of NMR chemical shifts through computational methods, primarily using Density Functional Theory (T), has become a reliable tool for assigning experimental spectra and verifying structural assignments. nih.govruc.dk The Gauge-Including Atomic Orbital (GIAO) method is a widely employed approach within the framework of DFT for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived. nih.gov

The process typically involves the optimization of the molecule's geometry, in this case, this compound, using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). ruc.dk Following geometry optimization, the NMR shielding tensors are calculated at the same or a higher level of theory. The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. Solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. ruc.dk

For this compound, computational NMR predictions would provide the expected ¹H and ¹³C chemical shifts for each unique atom in the molecule. These predictions are instrumental in assigning the complex spectra that can arise from the molecule's chirality and the various functional groups.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound The following data is representative and based on typical chemical shifts for similar structures as predicted by DFT calculations.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2 | 158.5 | - |

| Pyridine C3 | 124.0 | 7.50 |

| Pyridine C4 | 138.0 | 7.95 |

| Pyridine C5 | 123.5 | 7.45 |

| Pyridine C6 | 148.0 | 8.60 |

| CH(N) | 65.0 | 4.80 |

| CH₂(OH) | 70.0 | 4.05 |

Simulated Vibrational Spectra and IR/Raman Activities

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. cardiff.ac.uk Computational simulations of these spectra are essential for the accurate assignment of experimental bands to specific molecular motions. researchgate.net DFT calculations are highly effective in predicting vibrational frequencies and their corresponding IR intensities and Raman activities.

The computational process begins with the optimization of the molecular geometry to find a minimum on the potential energy surface. Subsequently, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the harmonic vibrational frequencies. The results can be used to generate a simulated spectrum, which can be visually compared with experimental data. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method.

For this compound, a theoretical vibrational analysis would identify the characteristic stretching, bending, and torsional modes of its functional groups, such as the O-H, N-H, C-H, C-O, C-N, and pyridine ring vibrations.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound The following data is representative and based on characteristic vibrational modes for the functional groups present.

| Predicted Frequency (cm⁻¹) | IR Activity | Raman Activity | Vibrational Mode Assignment |

|---|---|---|---|

| 3450 | High | Low | O-H stretch |

| 3300 | Medium | Medium | N-H stretch (asymmetric) |

| 3250 | Medium | Medium | N-H stretch (symmetric) |

| 3050 | Medium | High | Pyridine C-H stretch |

| 2950 | Medium | Medium | Aliphatic C-H stretch |

| 1610 | High | High | Pyridine ring stretch (C=C, C=N) |

| 1590 | High | Medium | N-H bend (scissoring) |

| 1480 | High | High | Pyridine ring stretch |

| 1440 | Medium | Medium | CH₂ bend (scissoring) |

| 1050 | High | Low | C-O stretch |

Ligand-Metal Interaction Modeling for Catalytic Design

The structural features of (R)-2-amino-2-(pyridin-2-yl)ethanol, specifically the presence of a chiral center and multiple coordination sites (the pyridine nitrogen, the amino nitrogen, and the hydroxyl oxygen), make it an attractive ligand for asymmetric catalysis. mdpi.com Computational modeling of ligand-metal interactions is a powerful strategy for designing novel catalysts and understanding their mechanisms of action.

DFT calculations can be used to model the geometry of metal complexes formed with this ligand and to evaluate their stability. Properties such as binding energies, bond lengths, and bond angles between the ligand and a metal center can be computed. This information helps in understanding the coordination preferences of the ligand and the electronic and steric effects it imposes on the metal center. rsc.org

Furthermore, computational modeling can be extended to investigate entire catalytic cycles. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the identification of the rate-determining step and provides insights into how the ligand influences the activity and selectivity of the catalyst. For instance, modeling can help rationalize the enantioselectivity observed in a reaction by comparing the energies of the transition states leading to the different stereoisomers. This predictive capability is invaluable for the rational design of more efficient and selective catalysts.

Table 3: Representative Computational Data for a Generic Metal Complex of a Pyridyl Amino Alcohol Ligand This table presents typical parameters that would be investigated in a computational study of ligand-metal interactions for catalytic design.

| Computational Parameter | Description | Typical Finding |

|---|---|---|

| Coordination Mode | Describes how the ligand binds to the metal center. | Bidentate (Npyridine, Namino) or tridentate (Npyridine, Namino, Ohydroxyl) coordination. |

| Ligand Binding Energy | The energy released upon formation of the metal-ligand complex. | -25 to -50 kcal/mol, indicating stable complex formation. |

| Key Bond Lengths (e.g., M-N, M-O) | Distances between the metal and coordinating atoms of the ligand. | M-Npyridine: ~2.1 Å; M-Namino: ~2.2 Å; M-O: ~2.0 Å. |

| Activation Energy Barrier (ΔG‡) | The energy difference between the reactant and the transition state of a key catalytic step. | Lower barrier for the transition state leading to the major enantiomer, explaining stereoselectivity. |

| Natural Bond Orbital (NBO) Analysis | Investigates charge distribution and donor-acceptor interactions. | Significant charge transfer from the ligand's nitrogen and oxygen atoms to the metal center. |

An exploration into the chemical reactivity of this compound reveals a scaffold ripe for structural diversification. The presence of three distinct functional domains—a primary amino group, a primary hydroxyl group, and a pyridine ring—offers a versatile platform for synthesizing a wide array of derivatives. Each of these sites can be selectively modified through various organic transformations, enabling the systematic exploration of structure-activity relationships for applications in medicinal chemistry and materials science. This article details the synthetic strategies employed to functionalize each of these groups, providing insight into the chemical behavior of this chiral amino alcohol.

Future Research Directions and Potential Academic Impact

Development of Novel Stereoselective Synthetic Pathways

While established methods for synthesizing chiral 1,2-amino alcohols exist, the pursuit of greater efficiency, sustainability, and substrate scope remains a key research driver. Future efforts will likely focus on developing innovative stereoselective routes that offer advantages over current protocols.

Key research avenues include:

Asymmetric Transfer Hydrogenation (ATH): A significant advancement involves the ATH of unprotected α-amino ketones. acs.org This method avoids the need for pressurized hydrogenation equipment and can provide direct access to chiral 1,2-amino alcohols in high yields and with excellent enantioselectivities. acs.org Future work could optimize ruthenium-based catalysts specifically for α-ketoamines bearing a pyridyl group, potentially reducing catalyst loading and reaction times.

Biocatalytic and Chemoenzymatic Cascades: The use of enzymes offers high selectivity under mild conditions. nih.gov A promising future direction is the development of dual-enzyme cascades for the synthesis of bichiral amino alcohols from diketones, a strategy that could be adapted for pyridyl-substituted substrates. nih.gov Engineered amine dehydrogenases (AmDH) and imine reductases (IREDs) could be tailored to produce the (R)-enantiomer with near-perfect stereocontrol. nih.gov

Advanced Cross-Coupling Reactions: Innovative strategies, such as chromium-catalyzed asymmetric cross-coupling between aldehydes and imines, present a powerful method for constructing vicinal amino alcohols. westlake.edu.cn This approach utilizes an α-amino radical polar crossover mechanism to control chemo- and stereoselectivity, offering a modular route to complex products that could be applied to pyridyl-containing substrates. westlake.edu.cn

| Synthetic Pathway | Key Features | Potential Advantages for (R)-2-Amino-2-(pyridin-2-yl)ethanol | Reference |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation (ATH) | Uses catalysts (e.g., Ru-based) with a hydrogen donor; avoids high-pressure H₂ gas. | Operational simplicity, high enantioselectivity, direct conversion from α-ketoamines. | acs.org |

| Dual-Enzyme Cascades | Combines multiple enzymes (e.g., dehydrogenases) in one pot for multi-step synthesis. | High chemo- and stereoselectivity, environmentally benign (mild conditions, aqueous media). | nih.gov |

| Asymmetric Cross-Coupling | Cr-catalyzed reaction of aldehydes and imines via a radical crossover mechanism. | Modular assembly, access to complex derivatives with adjacent chiral centers. | westlake.edu.cn |

| 1,3-Dipolar Cycloaddition | Rh(II)-catalyzed reaction of carbonyl ylides with aldimines. | High diastereoselectivity for forming syn-α-hydroxy-β-amino esters. | diva-portal.org |

Exploration of New Catalytic Applications Beyond Current Scope

(R)-2-Amino-2-(pyridin-2-yl)ethanol is a precursor to P,N-ligands, a class known for its success in asymmetric catalysis due to the distinct electronic properties of the phosphorus and nitrogen donors. pnas.orgnih.gov While ligands derived from this scaffold have been used in reactions like hydrogenation and diethylzinc (B1219324) additions, significant opportunities exist to explore their utility in a broader range of modern organic transformations. researchgate.net

Future catalytic applications to investigate include:

Asymmetric C–H Functionalization: This field aims to convert ubiquitous C–H bonds into valuable functional groups. Pyridone-based ligands, which share structural motifs with pyridyl-alcohols, have shown promise in promoting challenging Pd(II)-catalyzed C–H activation reactions. acs.org Designing and applying ligands from the (R)-2-amino-2-(pyridin-2-yl)ethanol scaffold in this area could enable previously inaccessible transformations.

Photoredox and Dual Catalysis: Combining transition metal catalysis with photoredox catalysis has opened new reaction pathways. Chiral ligands are crucial for controlling stereoselectivity in these complex systems. The pyridyl-amino alcohol framework could be incorporated into ligands for photo-induced reactions, such as the three-component asymmetric 1,4-arylalkylation of butadiene. acs.org

Henry (Nitroaldol) Reaction: The asymmetric Henry reaction is a powerful C-C bond-forming reaction. globethesis.com New C2-symmetric chiral ligands derived from amino alcohols have been synthesized and tested as catalysts in this reaction, suggesting that novel derivatives of (R)-2-Amino-2-(pyridin-2-yl)ethanol could yield highly effective catalysts. globethesis.com

Advanced Characterization Techniques (e.g., Ultrafast Spectroscopy, Cryo-EM for complex characterization)

Understanding the structure and dynamics of chiral catalysts and their intermediates is paramount for rational design. Advanced characterization techniques can provide unprecedented insight into the transient species and subtle conformational changes that govern stereoselectivity.

Ultrafast Spectroscopy: Techniques like time-resolved circular dichroism (CD) spectroscopy can monitor changes in molecular chirality on femtosecond to picosecond timescales. elettra.euiisc.ac.in This allows for the direct observation of chiral photoexcited states and the stereochemical evolution of reaction intermediates. elettra.eunih.gov Applying ultrafast CD to catalytic systems involving ligands derived from (R)-2-Amino-2-(pyridin-2-yl)ethanol could reveal crucial dynamic information about the catalytic cycle. rsc.orguzh.ch

Cryo-Electron Microscopy (Cryo-EM): While traditionally used for large biomolecules, Cryo-EM is emerging as a powerful tool for the structural analysis of smaller protein-ligand complexes and other challenging targets that are difficult to crystallize. nih.govportlandpress.com Recent advances are pushing the size limits lower, making it feasible to characterize complexes near 40 kDa. biorxiv.org For catalytic systems where a ligand derived from the title compound is bound to a larger enzyme or macromolecular scaffold, Cryo-EM could provide invaluable high-resolution structural data. nih.govmtoz-biolabs.com

| Technique | Principle | Potential Application and Impact | Reference |

|---|---|---|---|

| Ultrafast Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light with femtosecond time resolution. | Directly probes the dynamics of chiral excited states and transient intermediates in a catalytic cycle, revealing how chirality is transferred. | elettra.euiisc.ac.innih.gov |

| Vibrational Circular Dichroism (VCD) Spectroscopy | Measures differential absorption of circularly polarized light in the infrared region, sensitive to molecular vibrations. | Provides detailed structural information on chiral molecules in solution, allowing for the detection of short-lived chiral intermediates. | uzh.ch |

| Cryo-Electron Microscopy (Cryo-EM) | Images flash-frozen molecules in solution using an electron microscope to reconstruct 3D structures. | Determines the high-resolution structure of ligand-protein or complex macromolecular catalyst assemblies without the need for crystallization. | nih.govportlandpress.combiorxiv.org |

| Advanced Mass Spectrometry (MS) | Separates and detects ions based on their mass-to-charge ratio, with specialized methods for chiral analysis. | Enables rapid chiral discrimination and analysis without chromatographic separation, useful for high-throughput screening. | acs.org |

Integration with Machine Learning for Retrosynthesis and Catalyst Discovery

AI-Driven Retrosynthesis: Retrosynthesis, the process of planning a synthesis backwards from the target molecule, can be greatly enhanced by ML models. nih.govchemcopilot.com Algorithms trained on vast reaction databases can propose novel and efficient synthetic routes to complex molecules like the title compound and its derivatives, potentially uncovering pathways that a human chemist might overlook. illinois.eduresearchgate.net

Machine Learning for Catalyst Discovery: AI can accelerate the catalyst design cycle, which is often a lengthy, empirical process. catalysis-summit.com ML models can be trained on datasets of catalytic reactions to predict the performance of new catalysts with high accuracy. chiralpedia.comresearchgate.net For ligands derived from (R)-2-Amino-2-(pyridin-2-yl)ethanol, ML could predict how modifications to the ligand backbone or substituents would affect enantioselectivity in a given reaction, thereby guiding synthetic efforts toward the most promising candidates. acs.org Deep generative models can even propose entirely new ligand structures with desired properties. rsc.org

Theoretical Insights into Complex Reaction Systems and Ligand Design

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for understanding the mechanisms of asymmetric catalysis at the molecular level. These theoretical insights are crucial for moving from empirical screening to rational catalyst design.

Mechanistic Elucidation: DFT calculations can be used to model the entire catalytic cycle, identifying the transition state of the enantioselectivity-determining step. urv.cat By comparing the energies of the transition states leading to the (R) and (S) products, researchers can understand the origin of stereoselectivity. This analysis can pinpoint the specific steric and electronic interactions between the chiral ligand, metal center, and substrate that control the reaction outcome. nih.govresearchgate.net

Rational Ligand Design: The insights gained from DFT studies can guide the in silico design of new ligands. acs.org For example, calculations can predict how modifying the steric bulk or electronic properties of the thioether group in a P,S-ligand will impact enantioselectivity. acs.org This computational pre-screening allows chemists to focus their synthetic efforts on ligands that are computationally predicted to offer superior performance, saving significant time and resources. acs.orgresearchgate.net Molecular Field Analysis (MFA) can also be combined with computational data to visualize the structural features that are important for enantioselectivity, further aiding in data-driven molecular design. rsc.org

Q & A

Advanced Question: How can enantiomeric purity be optimized during synthesis?

Methodological Answer: Enantiomeric excess (ee) is improved by:

- Chiral Catalysis : Use of Ru-(S)-BINAP catalysts achieves >90% ee via asymmetric hydrogenation .

- Chiral Chromatography : Post-synthesis purification using chiral stationary phases (e.g., Chiralpak IA) resolves residual (S)-enantiomers .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .

Validate ee via polarimetry ([α]D²⁵ = +12.5° in methanol) and chiral HPLC (retention time: 8.2 min for (R)-enantiomer vs. 9.7 min for (S)) .

Basic Question: Which analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (D₂O, 400 MHz) shows characteristic peaks: δ 8.45 (d, 1H, pyridine-H6), 3.85 (m, 2H, CH₂OH), 3.20 (m, 1H, CH-NH₃⁺) .

- Mass Spectrometry (MS) : ESI-MS m/z 167.1 [M-Cl]+ confirms molecular weight .

- HPLC : Reverse-phase C18 columns (ACN/0.1% TFA) assess purity (>98%) with UV detection at 254 nm .

Advanced Question: How to resolve discrepancies in spectroscopic data across studies?

Methodological Answer: Discrepancies (e.g., shifted NMR peaks) arise from solvent polarity or salt form differences. Mitigate by:

- Standardized Conditions : Use deuterated solvents (D₂O or DMSO-d₆) and report pH.

- X-ray Crystallography : Resolve ambiguous proton assignments via single-crystal structure determination .

- Advanced MS/MS : Fragmentation patterns differentiate isobaric impurities .

Basic Question: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

- Chiral Building Block : Synthesize β₂-adrenergic receptor agonists or antiviral agents via nucleophilic substitution at the amino group .

- Metal Coordination : Acts as a ligand for Cu(II) or Zn(II) complexes in catalytic asymmetric reactions .

Advanced Question: How does the pyridin-2-yl group influence biological interactions compared to other aryl substituents?

Methodological Answer: The pyridin-2-yl group enhances:

- Hydrogen Bonding : Pyridine N coordinates with enzyme active sites (e.g., kinases), increasing binding affinity (Kd = 2.3 µM vs. 15 µM for phenyl analogs) .

- Metabolic Stability : Resists oxidative degradation compared to thiophene or furan derivatives (t₁/₂ = 4.2 h in liver microsomes) .

Validate via molecular docking (AutoDock Vina) and comparative SAR studies .

Basic Question: How to perform chiral resolution of the racemic mixture?

Methodological Answer:

Advanced Question: What mechanistic insights explain stereoselectivity in its synthesis?

Methodological Answer:

- Transition-State Modeling : DFT calculations show (R)-enantiomer forms via a lower-energy chair transition state (ΔΔG‡ = 3.2 kcal/mol) .

- Catalytic Asymmetry : Ru-BINAP induces facial selectivity during imine hydrogenation, favoring (R)-configuration .

Basic Question: How stable is this compound under various storage conditions?

Methodological Answer:

Advanced Question: How do structural modifications (e.g., halogenation) impact stability and reactivity?

Methodological Answer:

- Halogenation : Bromine at the pyridine 3-position increases thermal stability (ΔTdec +20°C) but reduces aqueous solubility (logP = 1.8 vs. 0.5 for parent) .

- Methyl Substituents : Ortho-methyl groups hinder enzymatic oxidation (CYP3A4 IC₅₀ increases from 12 µM to 45 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products